Synthetic Yield vs. Dibromo Analog
The cyclization reaction from DL-lactonitrile proceeds with a significantly higher yield for the dichloro product (72%) compared to the dibromo analog (49%) under analogous conditions, demonstrating superior process efficiency for the 3,5-dichloro-6-methyl scaffold . This difference of 23 percentage points translates to a substantial improvement in material throughput and cost-effectiveness in a research or production setting.
| Evidence Dimension | Synthetic yield from cyanohydrin cyclization |
|---|---|
| Target Compound Data | 72% yield |
| Comparator Or Baseline | 3,5-dibromo-6-methyl-2H-1,4-oxazin-2-one: 49% yield |
| Quantified Difference | 23 percentage points higher yield |
| Conditions | Cyclization of DL-lactonitrile (target) vs. lactonitrile (comparator) with oxalyl chloride/bromide and base |
Why This Matters
Higher yield directly reduces the cost of goods and the amount of starting material required, making the dichloro compound a more economical choice for scale-up.
